4-(3-Iodophenoxy)nicotinonitrile
Description
4-(3-Iodophenoxy)nicotinonitrile (CAS: 2029358-26-5) is a nicotinonitrile derivative with the molecular formula C₁₂H₇IN₂O and a molecular weight of 322.11 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with a 3-iodophenoxy group and a nitrile group at the 3-position (Figure 1). Nicotinonitriles are of significant interest in medicinal chemistry due to their versatility as precursors for bioactive molecules, including kinase inhibitors, cytotoxic agents, and antimicrobial compounds . The iodine atom in this compound may confer unique electronic and steric properties, influencing reactivity and biological activity compared to halogenated analogs.
Properties
IUPAC Name |
4-(3-iodophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-10-2-1-3-11(6-10)16-12-4-5-15-8-9(12)7-14/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLHZBYUZFZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodophenoxy)nicotinonitrile typically involves a multi-step process. One common method includes the reaction of 3-iodophenol with 4-chloronicotinonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(3-Iodophenoxy)nicotinonitrile .
Industrial Production Methods
Industrial production methods for 4-(3-Iodophenoxy)nicotinonitrile are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine atom and the nitrile group.
Coupling reactions: The iodophenoxy group can engage in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, often in solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxy derivatives.
Oxidation: Oxidized products such as iodophenoxy acids or alcohols.
Reduction: Reduced products like amines or alcohols.
Coupling reactions: Biaryl or alkyne-substituted derivatives.
Scientific Research Applications
4-(3-Iodophenoxy)nicotinonitrile has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials science: The compound’s photophysical properties make it useful in the design of fluorescent materials and sensors.
Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenoxy)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding interactions facilitated by the iodophenoxy and nitrile groups. These interactions can disrupt key cellular signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenoxy Nicotinonitriles
The substitution pattern and halogen type significantly impact physicochemical and biological properties. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 4-(4-Bromophenoxy)nicotinonitrile | C₁₂H₇BrN₂O | 275.11 | 2000875-79-4 | Bromine at para position on phenoxy |
| 4-(3-Bromophenoxy)nicotinonitrile | C₁₂H₇BrN₂O | 275.11 | 2000898-46-2 | Bromine at meta position on phenoxy |
| 4-(3-Iodophenoxy)nicotinonitrile | C₁₂H₇IN₂O | 322.11 | 2029358-26-5 | Iodine at meta position on phenoxy |
Key Observations :
- Electronic Effects : Iodine’s larger atomic radius and polarizability may enhance electron-withdrawing effects via resonance, altering reactivity in cross-coupling reactions or binding interactions .
- Synthetic Accessibility: Brominated analogs are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling, whereas iodinated derivatives may require specialized catalysts (e.g., nanomagnetic MOFs as in ).
Substitution Patterns in Nicotinonitrile Derivatives
Variations in substituent groups on the pyridine ring and aryl moieties lead to divergent biological activities:
Cytotoxic Nicotinonitriles
- 4-(4-Fluorophenyl)-6-(naphthalen-1-yl)nicotinonitrile: Exhibited IC₅₀ values <10 μM against breast cancer (MCF-7) cells, attributed to the electron-withdrawing fluorine enhancing cellular uptake .
- 4-(3-Iodophenoxy)nicotinonitrile: While cytotoxic data are unavailable, the iodine atom’s lipophilicity may improve membrane permeability compared to bromine or chlorine analogs .
Kinase-Targeting Nicotinonitriles
- Hypothetical Activity of 4-(3-Iodophenoxy)nicotinonitrile: The meta-iodophenoxy group may sterically hinder kinase binding compared to smaller substituents, but its electron-deficient nature could favor interactions with catalytic lysine residues .
Physicochemical Properties
Insights :
- Methoxy or amino substituents (e.g., 2-amino-4-(3-bromophenyl) derivatives ) enhance solubility and hydrogen-bonding capacity compared to halophenoxy groups.
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